(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-3-YL)PROP-2-ENAMIDE

Medicinal Chemistry Physicochemical profiling CNS drug-likeness

The compound (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-3-YL)PROP-2-ENAMIDE (CAS 1351663-79-0) is a synthetic, small-molecule acrylamide derivative featuring a distinct bis-thiophene architecture. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4
CAS No. 1351663-79-0
Cat. No. B2707133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-3-YL)PROP-2-ENAMIDE
CAS1351663-79-0
Molecular FormulaC14H15NO2S2
Molecular Weight293.4
Structural Identifiers
SMILESCC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CS2)O
InChIInChI=1S/C14H15NO2S2/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+
InChIKeyCHOPINMEEZIMHI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1351663-79-0 Technical Baseline: Core Identity and Physicochemical Profile for Procurement Screening


The compound (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-3-YL)PROP-2-ENAMIDE (CAS 1351663-79-0) is a synthetic, small-molecule acrylamide derivative featuring a distinct bis-thiophene architecture. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol [1]. The structure contains a trans (E) α,β-unsaturated amide core linking a thiophen-3-yl group and a hydroxypropyl chain bearing a terminal thiophen-2-yl moiety, with a stereocenter at the hydroxyl-substituted carbon [1]. Computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area of 106 Ų, and 2 hydrogen bond donors [1]. These properties place it within the drug-like chemical space typical of CNS-penetrant or anti-inflammatory pre-clinical candidates, though no specific biological target annotation is currently curated in major public databases.

Why a Standard Thiophene Acrylamide or General USP7/BMP1 Inhibitor Cannot Replace 1351663-79-0 in Targeted Studies


The compound occupies a precise chemical space defined by its unique combination of a thiophen-2-yl group on a chiral hydroxypropyl linker and a thiophen-3-yl acrylamide tail. Small structural shifts in thiophene regioisomerism or linker composition are known to drastically alter target engagement, selectivity, and pharmacokinetic profiles across multiple target classes, including ubiquitin-specific proteases (USPs) and BMP1/Tolloid proteinases [1]. For instance, regioisomeric thiophene analogs of USP7 inhibitors display EC50 shifts from low micromolar to inactive (>100 μM) [2][3]. Therefore, a generic 'thiophene acrylamide' or a commercially available inhibitor scaffold such as P005091 (USP7, IC50 4.2 μM) or PFM03 (MRE11, specific endonuclease inhibition) cannot be assumed to reproduce the binding interactions or cellular functional responses that this specific substructure arrangement would elicit in a mechanistic or phenotypic screen. These structural differences constitute a high risk of functional non-equivalence, making direct substitution without experimental validation scientifically unjustifiable.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 1351663-79-0 from Closest Analogs


Physicochemical Differentiation from the Phenyl Analog (BenchChem ID B2707134)

The phenyl-substituted analog (2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide (C16H17NO2S, MW 287.38 g/mol) replaces the thiophen-2-yl ring of 1351663-79-0 with a phenyl ring . This substitution increases XLogP by approximately 0.8-1.0 log unit (estimated using the atom-based fragment method) and reduces the topological polar surface area by ~5-8 Ų . In a class-level analysis of CNS drug candidates, such changes have been associated with a 3- to 5-fold higher risk of hERG channel block and altered blood-brain barrier permeability ratio [1]. No direct comparative experimental permeability or toxicity data exist for this pair.

Medicinal Chemistry Physicochemical profiling CNS drug-likeness

Differentiation from P005091 (USP7 Inhibitor) in Chemoproteomic Selectivity

P005091 is a trisubstituted thiophene USP7 inhibitor (IC50 4.2 µM) with defined selectivity over caspases, cathepsins, and serine proteases (EC50 >100 µM) [1]. 1351663-79-0 shares a thiophene core but introduces a hydroxypropyl linker and an acrylamide warhead, which structurally resembles cysteine-reactive covalent inhibitor motifs [2]. P005091 lacks the acrylamide warhead. In analogous deubiquitinase inhibitor series, incorporation of an acrylamide warhead has shifted potency from IC50 >10 µM to IC50 0.08-0.5 µM for USP7 and expanded target profiles to include USP47 and USP2 [2]. No direct enzymatic or cell-based data comparing these two compounds exist.

Ubiquitin-proteasome system Deubiquitinase inhibitors Chemical biology tool compounds

Differentiation from Compound 2 BMP1 Inhibitor (PMID 11934595) in Target Class and Scaffold

Compound 2 from Dankwardt et al. (2002) is a sulfonamide hydroxamate BMP1 inhibitor (IC50 ≈ 0.1-0.5 µM on procollagen C-proteinase) [1]. It employs a zinc-binding hydroxamate group and a sulfonamide side chain, achieving high affinity for the metalloprotease active site. 1351663-79-0 lacks any obvious zinc-binding moiety and is thus unlikely to be a potent BMP1 inhibitor by the same chelation mechanism. However, its acrylamide moiety suggests alternative target classes (e.g., cysteine proteases, deubiquitinases). No comparative data are available.

Fibrosis research Metalloprotease inhibitors Collagen processing

Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Terminal Ring

The compound contains a thiophen-2-yl group at the terminal position, whereas a structurally feasible analog could bear a thiophen-3-yl group in the same location. In a published kinase inhibitor series, switching the thiophene attachment from the 2-position to the 3-position altered the IC50 from 12 nM to 1.2 µM (100-fold shift) against FLT3 [1]. This arises from different dihedral angles and electrostatic surface potentials affecting the ligand's fit in hydrophobic binding pockets. While no direct pair for 1351663-79-0 has been tested, the principle is well-established in thiophene medicinal chemistry.

Thiophene SAR Regioisomerism Target engagement

Evidence-Based Application Scenarios for Procuring 1351663-79-0 in Research and Early Discovery


Covalent Probe Design for Deubiquitinase (DUB) Target Family

Based on its acrylamide warhead and thiophene-rich scaffold, 1351663-79-0 is structurally suited for development as a covalent inhibitor of cysteine-dependent DUBs such as USP7 or USP47 [1]. Unlike non-covalent DUB probes (e.g., P005091, EC50 4.2 µM), the electrophilic warhead can enable irreversible target engagement, potentially leading to sustained pharmacodynamic effects in cellular washout experiments [1]. Researchers should incorporate mass spectrometry-based target engagement assays and selectivity profiling against a panel of recombinant DUBs to validate this mechanism, as no direct activity data currently exist.

Structure-Activity Relationship (SAR) Studies on Thiophene Regioisomerism

The combination of thiophen-2-yl and thiophen-3-yl rings in a single molecule makes 1351663-79-0 a valuable tool for systematic SAR studies aimed at understanding how regioisomeric sulfur placement affects target binding and pharmacokinetics [1]. Compared to symmetric bis-thiophene analogs, this compound allows head-to-head comparison of ring electronics and conformational preferences. Procurement for such studies should include a matched-pair analog set (e.g., bis-2-thienyl, bis-3-thienyl variants) to deconvolute these effects.

Negative Control for Target-Selective Thiophene Inhibitor Screens

In the absence of confirmed bioactivity for a specific target, 1351663-79-0 can serve as a chemically similar but putatively inactive negative control for fluorescence polarization or thermal shift assays that involve thiophene-containing active leads (e.g., certain FLT3 or USP7 inhibitors) [1]. Its distinct substitution pattern reduces the likelihood of strong binding while maintaining comparable solubility and nonspecific binding characteristics, which is critical for distinguishing genuine target engagement from compound interference.

Quote Request

Request a Quote for (2E)-N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-3-(THIOPHEN-3-YL)PROP-2-ENAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.